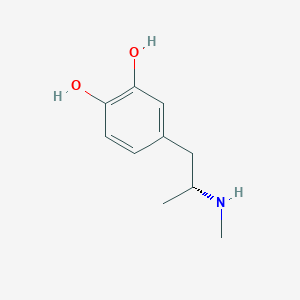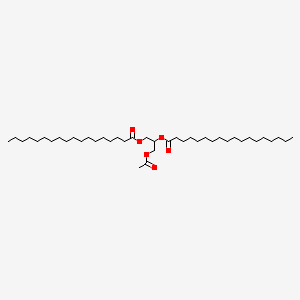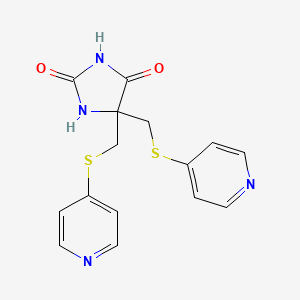
Potassium 1-amino-4-(4-(((2,3-dichloroquinoxalin-6-yl)sulphonyl)sulphamoyl)-2,6-(dimethylphenyl))amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring, sulfonyl groups, and multiple aromatic rings. Its molecular formula is C_21H_15Cl_2KN_4O_4S_2, and it has a molecular weight of approximately 569.39 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 typically involves multiple steps, including the formation of the quinoxaline ring, sulfonylation, and subsequent coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the sulfonyl groups or the quinoxaline ring.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Potassium 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxoanthracene-2-sulfonate
- Potassium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate
Uniqueness
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
97375-11-6 |
|---|---|
分子式 |
C30H20Cl2KN5O9S3 |
分子量 |
800.7 g/mol |
IUPAC 名称 |
potassium;1-amino-4-[4-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H21Cl2N5O9S3.K/c1-13-9-16(48(42,43)37-47(40,41)15-7-8-19-20(11-15)36-30(32)29(31)35-19)10-14(2)26(13)34-21-12-22(49(44,45)46)25(33)24-23(21)27(38)17-5-3-4-6-18(17)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1 |
InChI 键 |
ARQSCBOOLRQPFX-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)NS(=O)(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















